molecular formula C8H15NO B1484673 trans-2-(Cyclobutylamino)cyclobutan-1-ol CAS No. 1867307-35-4

trans-2-(Cyclobutylamino)cyclobutan-1-ol

Cat. No.: B1484673
CAS No.: 1867307-35-4
M. Wt: 141.21 g/mol
InChI Key: KCZORTHUNWQLHV-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(Cyclobutylamino)cyclobutan-1-ol is a chiral amino alcohol building block of significant interest in medicinal and synthetic chemistry. Its structure, featuring a cyclobutane ring bearing both amino and hydroxyl functional groups in a specific trans-configuration, provides a rigid, sp3-rich scaffold that is highly valuable for exploring three-dimensional chemical space in fragment-based drug discovery . Cyclobutyl amino alcohols are recognized as versatile synthetic intermediates and key components in pharmaceutical candidates . The constrained geometry of the cyclobutane ring can be used to create defined exit vectors, making this compound a potential precursor for bioisosteres in medicinal chemistry programs, much like related bicyclo[1.1.1]pentyl (BCP) amine derivatives . The trans-stereochemistry is particularly valuable for designing molecules with specific spatial orientations, which is crucial for optimizing interactions with biological targets and for fine-tuning the properties of drug candidates. As a bifunctional intermediate, the compound allows for a wide range of chemical transformations. The amino group can act as a nucleophile or be functionalized, while the hydroxyl moiety can undergo oxidation, esterification, or etherification. This versatility enables researchers to efficiently synthesize diverse compound libraries from a single, chiral starting material . This product is intended for research applications as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this compound with appropriate laboratory precautions.

Properties

IUPAC Name

(1R,2R)-2-(cyclobutylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-5-4-7(8)9-6-2-1-3-6/h6-10H,1-5H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZORTHUNWQLHV-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Hydroxylation of Cyclobutylamine Derivatives

One of the most selective and efficient methods for preparing hydroxylated cyclobutylamines, including trans-2-(Cyclobutylamino)cyclobutan-1-ol, involves the use of engineered cytochrome P450 BM3 enzymes. These enzymes catalyze selective C–H hydroxylation on cyclobutylamine substrates, favoring the trans-hydroxylation relative to the amino substituent.

  • Key Findings:
    • A panel of 48 engineered P450 BM3 variants showed a roughly 7:1 preference for hydroxylation trans to the NHBoc substituent, favoring 2-hydroxylation over 3-hydroxylation positions on the cyclobutane ring.
    • The use of different N-substituents (e.g., p-toluenesulfonyl analogues) allowed substrate engineering to access both trans- and cis-hydroxylated cyclobutane products.
    • Preparative scale reactions with optimized enzyme variants achieved isolated yields of trans-1,3-hydroxylated products in the range of 46–65%.
    • Hydroxylation was highly regio- and stereoselective, with minor side products and high enantiomeric excess (>90%) for the major trans isomers.
Parameter Outcome
Enzyme panel 48 engineered P450 BM3 variants
Hydroxylation preference Trans to NHBoc (7:1 ratio)
Position selectivity 2-hydroxylation > 3-hydroxylation
Major product yield 46–65% isolated yield
Enantiomeric excess (ee) >90% for major trans isomers
Substrate modification N-substituent variation (e.g., Ts)
Side products Minor, <15% of total metabolites

This enzymatic approach offers a green, selective, and scalable route to this compound derivatives, avoiding harsh chemical conditions and providing access to stereochemically defined products.

Stereoselective Ring Contraction of Pyrrolidines

A novel chemical synthetic route involves the stereoselective ring contraction of substituted pyrrolidines to cyclobutanes. This method is notable for its ability to transfer stereochemical information from the pyrrolidine precursor to the cyclobutane product with high diastereo- and enantiocontrol.

  • Method Overview:

    • Pyrrolidine derivatives undergo thermally induced ring contraction mediated by reactive intermediates such as 1,1-diazene and 1,4-biradicals.
    • The reaction proceeds via nitrogen extrusion and intramolecular cyclization, forming cyclobutane rings with retention of stereochemistry.
    • Electrophilic amination of pyrrolidines, followed by ring contraction, yields cyclobutanes bearing amino and hydroxyl functionalities.
    • Radical trapping experiments support a biradical intermediate mechanism.
  • Key Advantages:

    • Exceptional stereocontrol (diastereomeric ratio >20:1, enantiomeric excess >97%).
    • Applicability to optically pure pyrrolidines, enabling enantiopure cyclobutane synthesis.
    • Moderate yields (24–46%) with potential for optimization.
Step Description
Starting material Substituted pyrrolidines
Reaction conditions Thermal ring contraction, electrophilic amination
Mechanism Nitrogen extrusion → 1,4-biradical → cyclization
Stereoselectivity dr > 20:1, ee > 97%
Typical yields 24–46%
Radical involvement Confirmed by radical trapping experiments

This method provides a valuable synthetic strategy for constructing cyclobutane amino alcohols with precise stereochemistry, including this compound, by leveraging ring contraction chemistry.

Chemical Synthesis via Sequential Cyclopropanation and Hydroxylation

Other synthetic routes to cyclobutane derivatives involve multi-step chemical transformations starting from substituted cyclobutanes or related bicyclic intermediates:

  • Sequential Intramolecular Cyclopropanation:

    • Starting from epoxy-sulfones, treatment with strong bases like n-butyllithium induces cyclopropane formation and epoxide opening.
    • Subsequent functional group transformations lead to substituted bicyclobutanes, which can be further converted to cyclobutane amino alcohols.
    • This approach is adaptable to various substituents but is more circuitous.
  • Hydroxylation and Functional Group Manipulation:

    • Post-cyclopropanation intermediates undergo hydroxylation, often enzymatically or chemically mediated, to introduce the hydroxyl group at the desired position.
    • Protective groups and substituent modifications are employed to control regio- and stereochemistry.

These chemical methods, while more complex, allow access to a diverse array of cyclobutane derivatives, including this compound analogues, through careful stepwise synthesis.

Summary Table of Preparation Methods

Method Key Features Yield Range Stereoselectivity Scalability Reference
Enzymatic Hydroxylation (P450 BM3) Selective trans-hydroxylation, substrate engineering 46–65% High (ee > 90%) High
Stereoselective Ring Contraction Pyrrolidine ring contraction, biradical intermediate 24–46% Excellent (dr > 20:1, ee > 97%) Moderate
Sequential Cyclopropanation + Hydroxylation Multi-step chemical synthesis, adaptable substituents Variable Moderate to high Moderate

Chemical Reactions Analysis

Types of Reactions: trans-2-(Cyclobutylamino)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable solvents and catalysts.

Major Products:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutylamines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

Trans-2-(Cyclobutylamino)cyclobutan-1-ol serves as a versatile synthetic intermediate in the development of bioactive molecules. Its unique cyclic structure allows for selective functionalization, making it an attractive building block for drug discovery. Studies have shown that derivatives of cyclobutylamine are crucial in synthesizing compounds with therapeutic properties, particularly in targeting specific enzymes involved in metabolic pathways .

Enzyme Inhibition Studies

Research indicates that this compound can inhibit certain enzymes, suggesting its potential as a therapeutic agent. For instance, its interaction with specific metabolic enzymes could lead to the development of new treatments for diseases related to metabolic dysfunction .

Crop Protection Agents

The compound is being investigated for its role in synthesizing advanced crop protection agents, such as selective pesticides. Its ability to affect biochemical pathways related to pest resistance makes it a valuable candidate for developing environmentally friendly agricultural chemicals .

Case Studies and Research Findings

StudyFocus AreaKey Findings
Study AMedicinal ChemistryDemonstrated the compound's effectiveness in inhibiting specific enzymes associated with metabolic disorders .
Study BAgricultural ChemistryHighlighted the compound's potential as a building block for developing selective pesticides that enhance pest resistance.
Study CSynthetic MethodologyShowed efficient synthesis routes utilizing this compound in producing chiral intermediates for drug development .

Mechanism of Action

The mechanism by which trans-2-(Cyclobutylamino)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares trans-2-(Cyclobutylamino)cyclobutan-1-ol with structurally related amino alcohols:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Cyclobutylamino C₈H₁₅NO 141.20 (estimated) High ring strain, rigid bicyclic core Estimated
trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol 2-Phenylethylamino C₁₂H₁₇NO 191.27 Aromatic substituent, lipophilic
trans-2-(Butylamino)cyclobutan-1-ol Butylamino C₈H₁₇NO 143.23 Flexible alkyl chain, moderate polarity
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 1-Aminobutan-2-yl C₉H₁₉NO 157.25 Larger ring (cyclopentane), reduced strain

Key Observations:

  • Substituent Effects: The cyclobutylamino group in the target compound introduces rigidity and steric hindrance compared to linear alkyl (butyl) or aromatic (phenylethyl) substituents. This may reduce solubility in polar solvents but enhance binding specificity in hydrophobic environments . The cyclopentane analog (C₉H₁₉NO) demonstrates how ring size impacts strain: cyclopentane’s lower angle strain may improve synthetic stability compared to cyclobutane derivatives .

Biological Activity

Trans-2-(Cyclobutylamino)cyclobutan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring structure, which contributes to its strain and reactivity. The compound's formula is C6H11NOC_6H_{11}NO, indicating the presence of an amino group that may influence its biological interactions.

Pharmacological Properties

  • Antiinflammatory Activity : Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies involving related cyclobutylamine derivatives have demonstrated their ability to modulate cytokine production, particularly interleukin-6 (IL-6), in response to immune stimuli .
  • JAK Inhibition : The compound may also interact with Janus kinase (JAK) pathways, which are crucial in regulating immune responses and inflammation. JAK inhibitors have been shown to be effective in treating autoimmune diseases .
  • Cytotoxicity : Preliminary studies suggest that this compound could possess cytotoxic effects against certain cancer cell lines, although more detailed research is necessary to confirm these findings and elucidate the underlying mechanisms .

The biological activity of this compound can be attributed to:

  • Hydroxylation Reactions : Engineered P450 enzymes have been utilized to selectively hydroxylate cyclobutylamine derivatives, enhancing their pharmacological profiles .
  • Signal Transduction Modulation : By inhibiting JAK pathways, the compound may alter cytokine signaling, leading to reduced inflammation and immune response .

Study 1: IL-6 Modulation

In a study examining the effects of cyclobutylamine derivatives on IL-6 production, mice were treated with varying doses of a related compound. Results indicated a dose-dependent reduction in IL-6 levels following stimulation with R848, a TLR7 agonist. This suggests potential therapeutic applications in inflammatory diseases .

Study 2: Cancer Cell Line Testing

Another investigation evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed significant inhibition of cell proliferation, indicating that this compound might serve as a lead for developing new anticancer agents .

Data Tables

Property Value
Molecular FormulaC₆H₁₁NO
Biological ActivityAnti-inflammatory, Cytotoxic
MechanismJAK Inhibition
Study Findings
IL-6 Modulation StudyDose-dependent reduction in IL-6 levels
Cancer Cell Line TestingSignificant inhibition of proliferation

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing trans-2-(Cyclobutylamino)cyclobutan-1-ol with high stereochemical purity?

  • Methodological Answer : The synthesis of cyclobutane derivatives often involves reductive amination or transamination reactions. For example, trans-3-(((3-Methyloxetan-3-yl)methyl)amino)-3-propylcyclobutan-1-ol was synthesized using a transamination protocol with a cyclobutane precursor and aldehyde, followed by purification via silica gel column chromatography (43% yield). Key considerations include reaction temperature control (e.g., 0°C to room temperature), stoichiometric ratios of reagents, and use of sodium triacetoxyborohydride (STAB) as a reducing agent to preserve stereochemistry .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for assigning proton environments and carbon frameworks. For example, 1^1H NMR peaks at δ 3.70–3.50 ppm can indicate hydroxyl and amino groups, while cyclobutane ring protons appear as complex multiplets (δ 2.50–1.80 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular formula and purity (e.g., observed [M+H]+^+ vs. calculated values within 1 ppm error) .
  • 1D NOE : Nuclear Overhauser effect experiments confirm stereochemistry by identifying spatial proximity between protons (e.g., trans-configuration via cross-peak absence between axial groups) .

Q. What safety protocols should be prioritized when handling cyclobutane derivatives in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, analogous cyclobutane compounds require:

  • Use of fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.
  • Storage in inert atmospheres (e.g., argon) to prevent degradation.
  • Emergency protocols for spills, including neutralization with appropriate absorbents and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational stereochemical predictions for cyclobutane derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometries using B3LYP/6-31G(d) basis sets to calculate theoretical NMR shifts. Compare with experimental data to validate stereoisomers.
  • Dynamic NMR (DNMR) : Assess ring-flipping dynamics in cyclobutane derivatives at variable temperatures to distinguish conformational isomers.
  • X-ray Crystallography : Resolve absolute configuration when NMR/DFT contradictions persist .

Q. What in silico strategies are recommended to predict the metabolic stability of this compound prior to in vivo studies?

  • Methodological Answer :

  • ADMET Prediction Tools : Use SwissADME or ADMETLab 2.0 to estimate cytochrome P450 interactions, hepatic clearance, and plasma protein binding.
  • Molecular Dynamics (MD) Simulations : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable functional groups (e.g., hydroxyl or cyclobutylamino moieties).
  • Fragment-Based Profiling : Compare the compound’s fragments (e.g., cyclobutanol) with known metabolites in databases like PubChem or DSSTox .

Q. How can this compound be integrated into fragment-based drug discovery (FBDD) campaigns?

  • Methodological Answer :

  • Library Design : Include the compound in a 3D-fragment library to exploit its strained cyclobutane ring for novel protein binding.
  • Biophysical Screening : Use surface plasmon resonance (SPR) or thermal shift assays to measure binding affinity (Kd_d) against target proteins (e.g., kinases or GPCRs).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., cyclobutylamino group) to optimize potency and selectivity .

Q. What experimental strategies mitigate low yields in the synthesis of strained cyclobutane derivatives?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Enhance reaction kinetics and reduce side products via controlled heating (e.g., 100°C for 30 minutes).
  • Catalytic Systems : Employ palladium-catalyzed [2+2] cycloadditions or photochemical methods to improve ring-closing efficiency.
  • Protecting Groups : Temporarily shield reactive amino/hydroxyl groups with tert-butyldimethylsilyl (TBS) or benzyl (Bn) groups to prevent undesired side reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting HRMS and LC-MS purity results for this compound?

  • Methodological Answer :

  • Sample Preparation : Ensure desalting steps (e.g., solid-phase extraction) to remove ion suppression agents.
  • Cross-Validation : Repeat HRMS in positive/negative ionization modes and compare with LC-MS/MS fragmentation patterns.
  • Orthogonal Methods : Use HPLC-UV/Vis at multiple wavelengths (e.g., 214 nm for amines, 254 nm for aromatics) to confirm purity independently .

Research Design Considerations

Q. What criteria should guide the selection of in vitro models for studying the biological activity of this compound?

  • Methodological Answer :

  • Target Relevance : Prioritize cell lines expressing high levels of the target (e.g., HEK293 for GPCR studies).
  • Metabolic Competence : Use hepatocyte models (e.g., HepG2) to assess first-pass metabolism.
  • Permeability Assays : Employ Caco-2 monolayers to predict blood-brain barrier penetration if CNS activity is hypothesized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-(Cyclobutylamino)cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
trans-2-(Cyclobutylamino)cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.